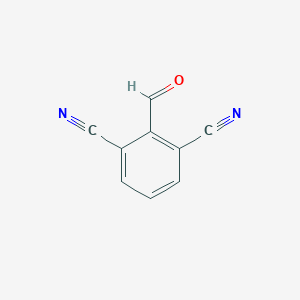

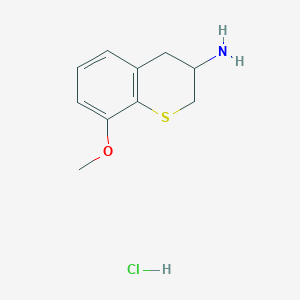

Methyl 1-acetamido-3-cyclohexene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-acetamido-3-cyclohexene-1-carboxylate, also known as this compound, is a carboxylic acid derivative of the cyclohexene group of compounds. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and industrial chemicals. This compound is a versatile compound that has many applications in the chemical and pharmaceutical industries.

科学的研究の応用

Chemical Structure Analysis

- Methyl 1-acetamido-3-cyclohexene-1-carboxylate is used in the study of chemical structures, particularly in the analysis of heteroannularly disubstituted ferrocene derivatives. Such analyses involve the characterization of molecular structures through techniques like X-ray crystal analysis, NMR, and IR spectroscopy. This research provides insights into the molecular conformations and interactions of compounds containing acetamido groups (Cetina, Djaković, Semenčić, & Rapić, 2009).

Synthesis of Constrained Analogues

- The compound is involved in the synthesis of constrained tryptophan analogues. This application is crucial in medicinal chemistry for creating molecules with specific biological activities. Such research explores new methods of cycloaddition reactions, leading to novel compounds with potential therapeutic applications (Rossi, Pirovano, Negrato, Abbiati, & Dell’Acqua, 2015).

Biocatalysis and Enzymatic Studies

- This compound is utilized in biocatalysis research. One study focused on the enantioselective synthesis of its derivative for anticoagulant applications, using engineered E. coli esterase. This research demonstrates the potential of biocatalysis in producing chiral compounds, which are important in pharmaceutical development (Wu, Yang, Yu, Ye, Su, & Shao, 2019).

Synthesis of Organic Molecules

- The compound serves as a starting material or intermediate in the synthesis of various organic molecules. Studies have focused on reactions under solvent-free conditions to produce derivatives with potential biological activities. This research contributes to the field of organic synthesis, exploring new pathways and mechanisms (Gein, Kazantseva, & Kurbatova, 2011).

Investigation of Reaction Mechanisms

- Research on this compound extends to understanding reaction mechanisms, especially in surface science. Studies include investigating the reactivity of related compounds on single-crystal surfaces, contributing to the understanding of dehydrogenation, hydrogenation, and isomerization reactions (Morales & Zaera, 2007).

Development of Pharmaceutical Compounds

- The compound is used in the development of pharmaceutical compounds, particularly in the synthesis of Schiff bases and other derivatives with biological activities like anti-acetylcholinesterase. Such studies are crucial in drug discovery, offering new molecules for the treatment of various diseases (Quratulain, Khan, Ahmad, Hamad, Ashraf, & Hussain, 2021).

作用機序

Safety and Hazards

The safety data sheet for “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 1-acetamidocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQIMOXBRPJLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCC=CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)

![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)